Fluasterone

Vue d'ensemble

Description

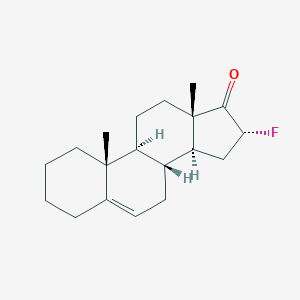

Elle a été étudiée pour diverses indications thérapeutiques, notamment le cancer, les maladies cardiovasculaires, le diabète, l'obésité et les lésions cérébrales traumatiques . La fluastérone est une modification de la déhydroépiandrostérone dans laquelle le groupe hydroxyle C3β a été retiré et un atome d'hydrogène a été substitué par un atome de fluor à la position C16α .

Méthodes De Préparation

La fluastérone est synthétisée par une série de réactions chimiques à partir de la déhydroépiandrostérone. Les conditions réactionnelles spécifiques et les méthodes de production industrielle ne sont pas largement documentées, mais le processus implique généralement plusieurs étapes de synthèse organique, y compris des réactions de fluoration et de déhydroxylation .

Analyse Des Réactions Chimiques

La fluastérone subit diverses réactions chimiques, notamment :

Oxydation : La fluastérone peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le groupe cétone à la position C17.

Substitution : L'atome de fluor à la position C16α peut être substitué dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les stéroïdes fluorés.

Biologie : Étudié pour ses effets sur l'activité enzymatique et l'expression des gènes.

Médecine : Exploré pour ses propriétés anti-inflammatoires, antihyperplasiques, chimiopréventives, antihyperlipidémiques, antidiabétiques et antiobèses

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques.

5. Mécanisme d'action

La fluastérone est un inhibiteur non compétitif puissant de la glucose-6-phosphate déshydrogénase, avec un effet inhibiteur plus fort que la déhydroépiandrostérone . Elle conserve de nombreuses activités bénéfiques de la déhydroépiandrostérone, telles que les effets anti-inflammatoires et antihyperplasiques, sans activité androgénique ou estrogénique . La présence de l'atome de fluor à la position C16α entrave son métabolisme en androgènes ou en œstrogènes .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying fluorinated steroids.

Biology: Investigated for its effects on enzyme activity and gene expression.

Medicine: Explored for its anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic properties

Industry: Potential applications in the development of new therapeutic agents.

Mécanisme D'action

Fluasterone is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase, with a stronger inhibitory effect compared to dehydroepiandrosterone . It retains many of the beneficial activities of dehydroepiandrosterone, such as anti-inflammatory and antihyperplastic effects, without the androgenic or estrogenic activity . The presence of the fluorine atom at the C16α position hinders its metabolism into androgens or estrogens .

Comparaison Avec Des Composés Similaires

La fluastérone est comparée à d'autres composés similaires comme la déhydroépiandrostérone :

Déhydroépiandrostérone : La fluastérone a des effets bénéfiques similaires mais n'a pas l'activité androgénique et estrogénique de la déhydroépiandrostérone.

Autres stéroïdes fluorés : La structure unique de la fluastérone, avec l'atome de fluor à la position C16α, confère des propriétés métaboliques et pharmacologiques distinctes.

Des composés similaires comprennent :

- Déhydroépiandrostérone

- Analogues fluorés de la déhydroépiandrostérone

Les propriétés uniques de la fluastérone en font un composé prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles.

Activité Biologique

Fluasterone, chemically known as 16α-fluoro-5-androsten-17-one, is a synthetic analogue of dehydroepiandrosterone (DHEA) that retains many therapeutic properties of DHEA while minimizing its androgenic effects. This compound has garnered attention for its potential applications in treating various metabolic and endocrine disorders, including Cushing's syndrome, hyperglycemia, and nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological pathways, and clinical implications based on diverse research findings.

This compound exhibits several biological activities that are crucial for its therapeutic potential:

- Inhibition of Carcinogen-activating Enzymes : Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are involved in the activation of carcinogens. In MCF-7 breast cancer cells, this compound co-treatment with carcinogens like DMBA and TCDD resulted in a dose-dependent decrease in the mRNA levels of these enzymes, suggesting a transcriptional regulatory mechanism rather than direct enzyme inhibition .

- Anti-inflammatory and Anti-proliferative Effects : Animal studies have shown this compound to possess anti-inflammatory properties similar to DHEA but with greater potency. It has been effective in reducing inflammation and fibrosis in models of NAFLD and has shown promise in controlling hyperglycemia in diabetic mice .

- Metabolic Regulation : this compound has been noted for its ability to lower plasma glucose levels and mitigate the effects of glucocorticoids. In studies involving mice treated with dexamethasone, this compound prevented thymic involution and reduced plasma corticosterone levels, correlating with lower fasting plasma glucose .

Clinical Findings

This compound's clinical applications are being explored through various studies:

- Cushing's Syndrome : A Phase 2 clinical trial is underway to evaluate the safety and efficacy of this compound in treating metabolic manifestations associated with Cushing's syndrome. Preliminary results suggest that this compound may effectively target hyperglycemia and other metabolic disturbances without the adverse androgenic effects seen with DHEA .

- Hypertriglyceridemia : In a pilot study involving buccal this compound administration, participants showed significant reductions in triglyceride levels compared to placebo. The 80 mg dose group experienced a 34% decline in triglycerides over eight weeks, indicating its potential as a treatment for metabolic syndrome .

Case Studies

Several case studies have illustrated the therapeutic benefits of this compound:

- Case Study on Metabolic Syndrome : In a cohort of adults with metabolic syndrome, this compound administration resulted in notable improvements in lipid profiles and insulin sensitivity without significant side effects. This aligns with findings from preclinical models demonstrating its efficacy in lowering triglycerides and improving metabolic health.

- Traumatic Brain Injury (TBI) : In animal models of TBI, this compound improved functional recovery when administered shortly after injury. The compound demonstrated neuroprotective properties without inducing the side effects typically associated with steroid treatments .

Comparative Efficacy

The following table summarizes key findings comparing this compound to DHEA regarding their biological activities:

| Property | This compound | DHEA |

|---|---|---|

| Androgenic Activity | Minimal | High |

| Anti-inflammatory Effects | Significant | Moderate |

| Impact on Glucose Levels | Reduces plasma glucose | Variable |

| Effect on Lipid Profiles | Reduces triglycerides significantly | Limited effect |

| Clinical Applications | Promising for Cushing's syndrome | Established but limited by side effects |

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZXNQKVFDBFIK-NBBHSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920920 | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112859-71-9 | |

| Record name | Fluasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.